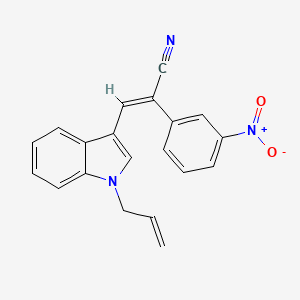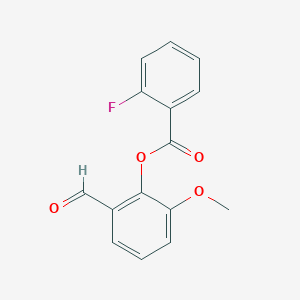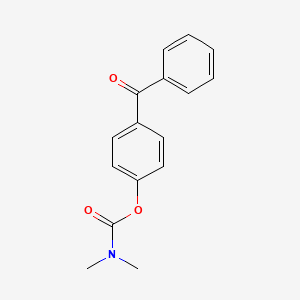
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile, also known as ANI, is a synthetic compound that has been widely studied for its potential use in scientific research. ANI is a member of the acrylonitrile family and is known for its unique chemical structure and properties.
Mécanisme D'action
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile works by inhibiting the activity of eukaryotic elongation factor 2 (eEF2), which is involved in protein synthesis. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile binds to the ribosome and prevents the movement of the ribosome along the mRNA, which inhibits protein synthesis.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein synthesis, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile is stable and can be stored for long periods of time. However, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has some limitations, including its potential toxicity and its effects on other cellular processes.
Orientations Futures
There are several future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. One area of research is the development of more selective inhibitors of eEF2, which could be used to study the role of protein synthesis in specific cellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be used as a tool for studying the role of protein synthesis in other areas of biology, such as cancer biology and developmental biology.
Méthodes De Synthèse
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or ketone with a nitroalkene in the presence of a base. The resulting product is a β-nitrostyrene, which can be further reacted with an allylamine to produce 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. Other methods for synthesizing 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted organic synthesis.
Applications De Recherche Scientifique
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including neuroscience and pharmacology. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit protein synthesis in neurons, which can be used to study the role of protein synthesis in synaptic plasticity and memory formation. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-10-22-14-17(19-8-3-4-9-20(19)22)11-16(13-21)15-6-5-7-18(12-15)23(24)25/h2-9,11-12,14H,1,10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSAJYECVDSOM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)